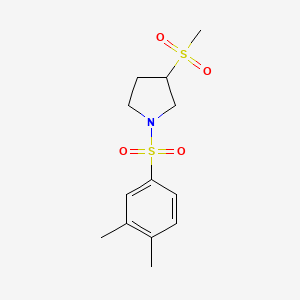

1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Description

1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a pyrrolidine derivative featuring dual sulfonyl substituents: a 3,4-dimethylphenylsulfonyl group at position 1 and a methylsulfonyl group at position 2. The dual sulfonyl groups likely enhance its electron-withdrawing properties and influence its solubility, stability, and binding affinity compared to simpler pyrrolidine derivatives.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S2/c1-10-4-5-12(8-11(10)2)20(17,18)14-7-6-13(9-14)19(3,15)16/h4-5,8,13H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNAAPLIYIZWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- This suggests steric or electronic challenges in introducing bulky substituents like 3,4-dimethylphenyl groups .

- Fluorination vs. Methylation : IIc’s 3,4-difluoro substituents introduce polarity and metabolic stability, whereas the target’s 3,4-dimethyl groups enhance lipophilicity, which could influence pharmacokinetics .

Methylsulfonyl-Containing Piperidine/Pyrrolidine Derivatives ()

lists piperidine and tetrahydropyridine derivatives with methylsulfonylphenyl groups, such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol . These compounds share the methylsulfonyl motif but differ in core structure (piperidine vs. pyrrolidine) and substitution patterns:

Key Observations :

- Core Flexibility: Piperidine derivatives (e.g., 1-propylpiperidin-4-ol) often exhibit conformational flexibility, which may enhance binding to biological targets.

- Dual vs. Single Sulfonyl Groups : The target’s dual sulfonyl groups may provide stronger hydrogen-bonding interactions compared to single-sulfonyl analogs, though this could also reduce membrane permeability .

Pyrrolidine Derivatives with Aromatic Substituents ()

details 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine (C21H27NO3), a pyrrolidine derivative with methoxy and phenyl groups. While structurally distinct, it highlights key contrasts:

| Feature | Target Compound | 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine |

|---|---|---|

| Molecular Weight | ~333.4 g/mol | 341.44 g/mol |

| Substituents | Sulfonyl groups (polar) | Methoxy and phenyl groups (lipophilic) |

| Potential Solubility | Higher aqueous solubility | Lower aqueous solubility |

Key Observations :

- Lipophilicity vs. Polarity : The target compound’s sulfonyl groups increase polarity, likely enhancing solubility in polar solvents compared to the lipophilic methoxy/phenyl substituents in ’s compound .

- Pharmacological Implications : The methoxy groups in ’s compound may confer antioxidant or CNS activity, whereas the target’s sulfonyl groups could favor protease or kinase inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonylation of pyrrolidine derivatives. Key steps include:

- Step 1 : Introduction of the 3,4-dimethylphenylsulfonyl group via nucleophilic substitution under anhydrous conditions.

- Step 2 : Methylsulfonylation at the 3-position using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents significantly impact yields. Purification via flash chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms regioselectivity of sulfonyl group attachment and detects stereochemical impurities.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace byproducts.

- HPLC/UPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do computational models (e.g., molecular docking, DFT) predict the biological activity and interaction mechanisms of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., enzymes with sulfonyl-group-binding pockets).

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., charge distribution on sulfonyl groups) to explain reactivity or metabolic stability .

- Validation : Compare computational results with experimental assays (e.g., enzyme inhibition kinetics) to refine models .

Q. What strategies can resolve contradictions in observed vs. predicted reactivity or bioactivity data for sulfonyl-containing pyrrolidine derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. computational predictions).

- Stereochemical Analysis : Investigate enantiomer-specific effects via chiral separation (e.g., chiral HPLC) and activity assays .

- Reaction Kinetics : Use stopped-flow spectroscopy to probe transient intermediates in sulfonylation reactions .

Q. How does the stereochemistry at the pyrrolidine ring influence the compound’s physicochemical properties and target binding affinity?

- Methodological Answer :

- Stereoisomer Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution to produce enantiomers.

- Comparative Studies : Assess solubility, logP, and membrane permeability of enantiomers.

- Biological Assays : Test enantiomers against targets (e.g., GPCRs) to identify stereospecific interactions. SAR data from analogs suggest fluorine substitution at specific positions enhances selectivity .

Q. What advanced separation technologies (e.g., chiral chromatography, SFC) are suitable for resolving diastereomers or enantiomers during synthesis?

- Methodological Answer :

- Chiral Stationary Phases : Use cellulose- or amylose-based columns for HPLC.

- Supercritical Fluid Chromatography (SFC) : Achieves faster separation with CO2-based mobile phases, ideal for heat-sensitive derivatives .

- Process Optimization : Adjust pressure (100–150 bar) and co-solvent (methanol/isopropanol) ratios to improve resolution .

Q. How can in silico metabolic stability assays guide the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- Metabolic Site Prediction : Tools like MetaSite identify vulnerable positions (e.g., methylsulfonyl groups prone to oxidative metabolism).

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) or steric hindrance to block metabolic hotspots.

- ADMET Modeling : Predict bioavailability and toxicity using QSAR models trained on pyrrolidine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.